REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:6]=[C:5]([CH3:7])[NH:4][C:3]=1[C:8]#[N:9].[Al+3].[Cl-].[Cl-].[Cl-].[C:14](Cl)([CH3:16])=[O:15]>ClCCCl>[C:14]([C:6]1[C:2]([CH3:1])=[C:3]([C:8]#[N:9])[NH:4][C:5]=1[CH3:7])(=[O:15])[CH3:16] |f:1.2.3.4|
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
CC1=C(NC(=C1)C)C#N
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
2.93 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0.71 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction vessel was purged with N2
|
Type
|
TEMPERATURE
|
Details
|
was cooled in an ice-water bath
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched by careful addition of 2 M aq HCl
|
Type
|
ADDITION
|
Details
|
The acidity of the mixture was adjusted to approximately pH 6 by addition of NaHCO3
|
Type
|
CUSTOM
|
Details
|
After separation of the organic phase
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with EtOAc (3×100 mL)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed (H2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
brine), dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C=1C(=C(NC1C)C#N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.42 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 87.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |